FtsZ Antibacterial Activity
A series of novel 4-bromo-1H-indazole derivatives, which utilize 1H-Indazole-3-sulfonamide, 4-bromo- as a key structural component or close analog, were synthesized and evaluated as filamentous temperature-sensitive protein Z (FtsZ) inhibitors. The study provides quantitative MIC data showing the antibacterial activity of these compounds. Importantly, the research indicated that the 4-bromo substitution pattern contributed to a favorable activity profile, with the derivatives showing better antibacterial activity against specific Gram-positive strains (Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes) compared to other tested strains [1].
| Evidence Dimension | In vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | 4-bromo-1H-indazole derivatives (series). Specific MIC values for individual derivatives not detailed in the abstract, but the series as a whole demonstrated better activity against S. epidermidis and penicillin-susceptible S. pyogenes. |
| Comparator Or Baseline | Other Gram-positive and Gram-negative bacterial strains tested in the panel. |
| Quantified Difference | The abstract states the series showed 'better antibacterial activity' against S. epidermidis and penicillin-susceptible S. pyogenes 'than the other tested strains'. This indicates a quantifiable difference in strain selectivity, though specific MIC fold-changes are not provided in the available abstract. |
| Conditions | In vitro antibacterial assay against a panel of Gram-positive and Gram-negative bacterial phenotypes. |
Why This Matters
This evidence suggests that the 4-bromo-indazole core confers a specific antibacterial profile with enhanced activity against certain clinically relevant Gram-positive pathogens, a key differentiator for researchers screening for narrow-spectrum antibiotics or specific anti-staphylococcal leads.
- [1] Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and Antibacterial Activity of Novel 4‐Bromo‐1H‐Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(4), 266-274. View Source
